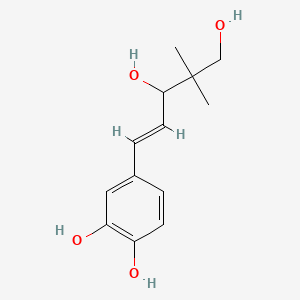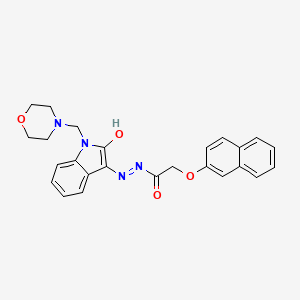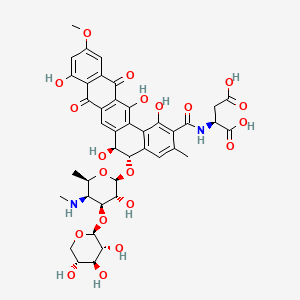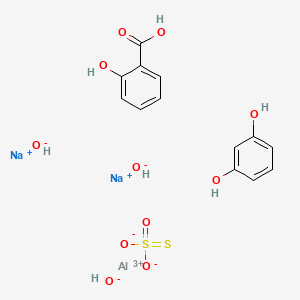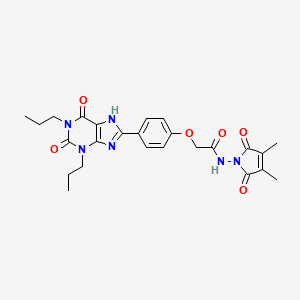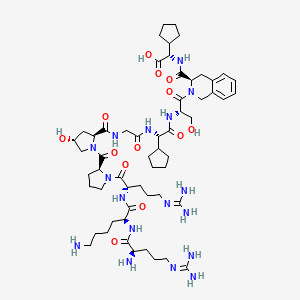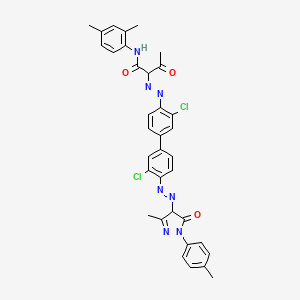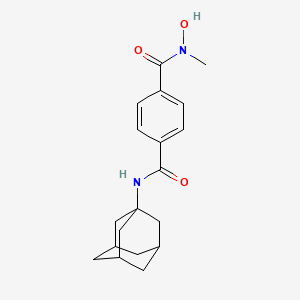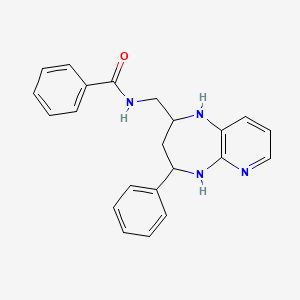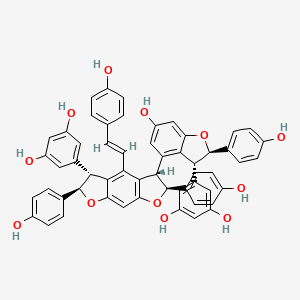
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is a heterocyclic organic compound characterized by a six-membered ring containing oxygen and nitrogen atoms. This compound is notable for its stability and unique reactivity, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with urea in the presence of a base, such as sodium ethoxide, to form the desired oxazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products: The major products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could involve the disruption of cellular signaling pathways.
類似化合物との比較
2H-1,3-Oxazine-2,4(3H)-dione: Lacks the dimethyl groups, resulting in different reactivity and stability.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features but different chemical properties.
2H-1,3-Benzoxazine-2,4(3H)-dione: Contains a benzene ring, leading to distinct electronic and steric effects.
Uniqueness: 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups enhances its stability and influences its reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89464-52-8 |
|---|---|
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
5,5-dimethyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)3-10-5(9)7-4(6)8/h3H2,1-2H3,(H,7,8,9) |
InChIキー |
QUEPSJINFWEFFI-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


